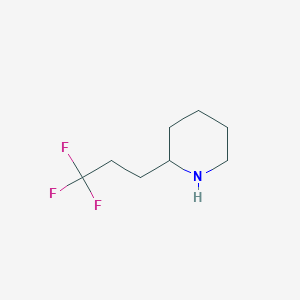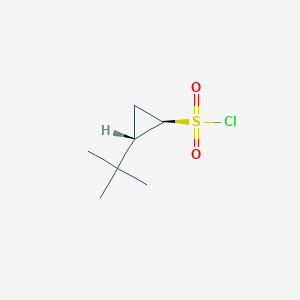
2-オキソ-3-(テトラヒドロ-2H-ピラン-4-イル)インドリン-5-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-3-(tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid is a complex organic compound that features both an indoline and a tetrahydropyran ring
科学的研究の応用
2-Oxo-3-(tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or advanced composites.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This reaction yields a tricyclic indole, which can be further modified to introduce the tetrahydropyran ring and carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反応の分析
Types of Reactions
2-Oxo-3-(tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. Reaction conditions often involve reflux in solvents like methanol or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional carboxylic acids or ketones, while reduction could produce alcohols or amines.
作用機序
The mechanism by which 2-Oxo-3-(tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways. The indoline and tetrahydropyran rings likely play a crucial role in these interactions, providing a unique binding affinity and specificity .
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds like 3-(1H-indol-3-yl)-3,4-dihydro-2H-xanthen-1-one share structural similarities and are used in similar research applications.
Tetrahydropyran Derivatives: Compounds such as O-(tetrahydro-2H-pyran-2-yl)hydroxylamine are also structurally related and used in various chemical syntheses.
Uniqueness
What sets 2-Oxo-3-(tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid apart is its combination of the indoline and tetrahydropyran rings, which provides unique chemical properties and potential for diverse applications. This dual-ring structure is less common and offers distinct advantages in terms of binding affinity and specificity in biochemical interactions.
特性
IUPAC Name |
3-(oxan-4-yl)-2-oxo-1,3-dihydroindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13-12(8-3-5-19-6-4-8)10-7-9(14(17)18)1-2-11(10)15-13/h1-2,7-8,12H,3-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQKKWDFAULJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2C3=C(C=CC(=C3)C(=O)O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2448708.png)







![2-(3-oxo-3-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propyl)isoindoline-1,3-dione](/img/structure/B2448724.png)
![4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2448725.png)
![N-{2-[3-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,4-dichlorobenzamide](/img/structure/B2448726.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2448727.png)
![3-[(4-ACETAMIDOPHENYL)CARBAMOYL]-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PROPANOIC ACID](/img/structure/B2448728.png)

